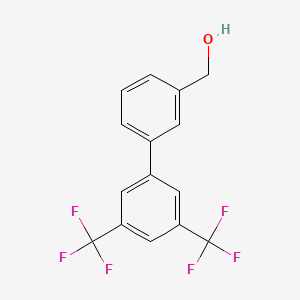

3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol

Description

Properties

IUPAC Name |

[3-[3,5-bis(trifluoromethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-2-9(4-10)8-22/h1-7,22H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGZISRGZBMZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572382 | |

| Record name | [3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208941-46-2 | |

| Record name | [3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Based Synthesis

Reaction Mechanism and Key Steps

The synthesis begins with the formation of a 3,5-bis(trifluoromethyl)phenylmagnesium halide (Grignard reagent), followed by formylation and hydrolysis:

Grignard Reagent Preparation :

3,5-Bis(trifluoromethyl)halobenzene + Mg → 3,5-Bis(trifluoromethyl)phenylmagnesium halideFormylation with Paraformaldehyde :

Grignard Reagent + (CH₂O)ₙ → 3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol intermediateHydrolysis and Isolation :

Table 1: Optimized Reaction Conditions for Grignard-Mediated Synthesis

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent critically influences reaction efficiency:

- Aliphatic Ethers (THF) : Enhance Grignard reagent stability but require co-solvents to mitigate polarity-driven side reactions.

- Aromatic Hydrocarbon Blends : Reduce viscosity and improve paraformaldehyde solubility. A 2:1 THF:toluene mixture maximizes yield.

Paraformaldehyde Dosing Strategy

Industrial Production and Scaling

Large-Scale Synthesis Protocols

Industrial adaptations of the Grignard method prioritize throughput and cost-efficiency:

- Continuous Flow Reactors : Replace batch reactors to enhance heat dissipation and reduce cycle times.

- Solvent Recovery Systems : Distillation units reclaim THF and aromatic hydrocarbons, lowering material costs.

- In-Line Analytics : FTIR and HPLC monitor reaction progress, ensuring consistent product quality.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–5 kg | 100–500 kg |

| Reaction Time | 6 hours | 4 hours (continuous) |

| Solvent Recovery | 70–80% | >95% |

| Purity | >92% | >98% |

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted benzaldehydes, benzoic acids, and various alcohol derivatives .

Scientific Research Applications

Synthesis and Properties

The synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)benzyl alcohol typically involves the reaction of 3,5-bis(trifluoromethyl)-phenylmagnesium halides with paraformaldehyde. This process has been optimized to yield high purity and efficiency, often using solvents like tetrahydrofuran (THF) or mixtures with aromatic hydrocarbons . The compound is characterized by its trifluoromethyl groups, which enhance its chemical stability and lipophilicity.

Intermediate in Organic Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of various fluorinated compounds. It can be transformed into halogenated derivatives such as 3,5-bis(trifluoromethyl)benzyl bromide or chloride through halogenation reactions . This versatility makes it a valuable building block for developing pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit significant biological activity. For instance, compounds derived from this alcohol have shown promise in anti-cancer and anti-inflammatory drug development . The trifluoromethyl group enhances the pharmacokinetic properties of these compounds, making them more effective in biological systems.

Agrochemicals

The compound is also utilized in the formulation of agrochemicals. Its derivatives can act as herbicides or insecticides due to their ability to disrupt biological pathways in pests while being less toxic to mammals . This selectivity is attributed to the unique electronic properties imparted by the trifluoromethyl groups.

Material Science

In material science, this compound serves as a precursor for creating fluorinated polymers and coatings. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Pharmaceutical Development | Demonstrated anti-cancer activity in vitro with IC50 values indicating effectiveness against specific cancer cell lines. |

| Study B | Agrochemical Formulation | Developed a new herbicide formulation that showed improved efficacy against resistant weed species compared to traditional agents. |

| Study C | Material Science | Created a fluorinated polymer with superior thermal stability and resistance to solvents, suitable for aerospace applications. |

Mechanism of Action

The mechanism by which 3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways . The high electronegativity and steric hindrance of the trifluoromethyl groups play a crucial role in modulating the compound’s activity .

Comparison with Similar Compounds

Key Physical Properties:

Comparison with Structurally Similar Compounds

Positional Isomers: 2,5-Bis(trifluoromethyl)benzyl Alcohol

Molecular Formula : C₉H₆F₆O (same as target compound)

CAS : 302911-97-3

- Key Differences: The -CF₃ groups are located at the 2 and 5 positions instead of 3 and 4. No melting/boiling point data is provided, but differences in crystal packing due to substituent positions may lead to distinct physical properties .

Extended Homolog: 4-(3,5-Bis(trifluoromethyl)phenyl)benzyl Alcohol

Molecular Formula : C₁₅H₁₀F₆O

Molecular Weight : 320.2 g/mol

- Key Differences: Contains an additional benzyl group, increasing molecular weight and lipophilicity. The extended aromatic system may enhance π-π stacking interactions, influencing solubility in nonpolar solvents. Applications: Likely used in advanced organic frameworks or as a precursor for bulkier ligands in catalysis .

Functional Group Variant: 3,5-Bis(trifluoromethyl)benzoic Acid

Molecular Formula : C₉H₄F₆O₂

Molecular Weight : 258.11 g/mol

CAS : 725-89-3

Radiolabeled Analog: 3,5-Bis(trifluoromethyl) [7-¹⁴C] Benzyl Alcohol

Molecular Formula : C₉H₆F₆O (with ¹⁴C label)

Specific Activity : 50–60 mCi/mmol

Less Fluorinated Analog: 3,4,5-Trifluorobenzyl Alcohol

Molecular Formula : C₇H₅F₃O

Molecular Weight : 158.11 g/mol

CAS : 220227-37-2

Sterically Bulky Analogs: Bis(3,5-di-t-butyl-4-hydroxybenzyl) Alcohols

Example Compound : 2,2-Bis(3,5-di-t-butyl-4-hydroxybenzyl)-4-chloro-2,3-dihydro-1H-inden-1-ol

Molecular Formula : C₃₉H₅₃ClO₃

Molecular Weight : 605.3 g/mol

- Key Differences: Bulky tert-butyl groups increase steric hindrance, reducing reaction rates in nucleophilic substitutions. Multiple hydroxyl (-OH) groups enhance hydrogen bonding, raising melting points (e.g., 187–188°C for compound 32). Applications: Antioxidants or stabilizers in polymers due to phenolic -OH groups .

Research Findings and Implications

- Positional Isomerism : The 3,5-substitution pattern in the target compound offers optimal electronic effects for reactions like Suzuki couplings, compared to 2,5-isomers .

- Fluorination Impact : The six fluorine atoms in the target compound enhance metabolic stability and membrane permeability in drug candidates compared to less fluorinated analogs .

- Functional Group Interconversion : Reduction of 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6) using LiAlH₄ yields the target alcohol, while oxidation forms the benzoic acid derivative .

Biological Activity

3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H14F6O

- Molecular Weight : 348.28 g/mol

- IUPAC Name : this compound

The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study investigated its efficacy against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism is hypothesized to involve disruption of bacterial cell membranes.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Data derived from preliminary antimicrobial assays conducted in vitro.

Antioxidant Activity

In addition to antimicrobial properties, this compound has shown potential antioxidant activity. The ability to scavenge free radicals was measured using the DPPH assay, where it demonstrated a dose-dependent response.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Results indicate a promising profile for further exploration in oxidative stress-related conditions.

Cytotoxic Effects

A cytotoxicity study on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the IC50 values obtained from MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to modulate cellular pathways. It is believed to interact with specific enzymes and receptors involved in cell signaling and apoptosis.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results confirmed its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.

- Cancer Research : In vitro studies have been conducted to assess the compound's effects on tumor growth and metastasis. Results indicated that it not only inhibits proliferation but also reduces migratory capabilities of cancer cells, suggesting a dual mechanism of action.

Q & A

Q. What are the optimal synthetic routes for 3-(3,5-Bis(trifluoromethyl)phenyl)benzyl alcohol, and how can purity be verified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of its corresponding aldehyde precursor. For example, catalytic hydrogenation of 3,5-bis(trifluoromethyl)benzaldehyde using Pd/C under controlled hydrogen pressure (1–3 atm) yields the alcohol derivative. Purity verification requires HPLC (≥98% purity threshold) and 1H/19F NMR to confirm the absence of unreacted aldehyde or byproducts. Melting point analysis (mp 67–72°C for analogous hydroxybenzyl alcohols) can also validate crystallinity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Critical for confirming the presence and symmetry of trifluoromethyl groups (δ -60 to -70 ppm).

- FT-IR : Identifies hydroxyl stretches (~3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- LC-MS : Validates molecular weight (MW 244.13 g/mol) and detects trace impurities.

- X-ray crystallography : Resolves steric effects from the bulky bis(trifluoromethyl)phenyl group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems or biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the electron-withdrawing trifluoromethyl groups, predicting sites for nucleophilic/electrophilic attack. For enzyme inhibition studies, molecular docking (e.g., AutoDock Vina) assesses binding affinity to active sites, leveraging structural analogs like salicylic acid derivatives .

Q. What strategies address solubility challenges in biological or catalytic assays?

- Methodological Answer :

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance aqueous solubility while minimizing cytotoxicity.

- Microwave-assisted synthesis : Modifies substituents to improve hydrophilicity (e.g., introducing polar groups via esterification).

- Nanoformulation : Encapsulation in liposomes or cyclodextrins enhances bioavailability for in vitro studies .

Q. How can researchers resolve contradictions in reported catalytic activity or biological efficacy data?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify confounding factors .

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values for enzyme inhibition).

- Mechanistic Probes : Use isotopic labeling (e.g., 18O in hydroxyl groups) to trace reaction pathways and validate hypotheses .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.